N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide
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Overview
Description
N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide is a complex organic compound with a molecular formula of C22H16ClNO4 This compound is characterized by the presence of a chlorobenzoyl group, a dihydrobenzodioxin ring, and an iodinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Dihydrobenzodioxin Ring: This can be achieved through a cyclization reaction involving appropriate dihydroxybenzene derivatives and suitable reagents.
Introduction of the Chlorobenzoyl Group: This step involves the acylation of the dihydrobenzodioxin intermediate using 2-chlorobenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide can be compared with similar compounds such as:
N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide: Lacks the iodine atom, which may affect its reactivity and biological activity.
N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide: Contains a bromine atom instead of chlorine, which may influence its chemical properties.
N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide: Contains a fluorine atom, potentially altering its biological interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H15ClINO4 |
---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide |
InChI |
InChI=1S/C22H15ClINO4/c23-16-7-3-1-5-13(16)21(26)15-11-19-20(29-10-9-28-19)12-18(15)25-22(27)14-6-2-4-8-17(14)24/h1-8,11-12H,9-10H2,(H,25,27) |
InChI Key |
DUTCUJCSHVAXED-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CC=C3I)C(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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